molecular formula C12H14ClNO B2771295 3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287270-94-2

3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2771295
CAS No.: 2287270-94-2
M. Wt: 223.7
InChI Key: MOAUNWGTWANZJE-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core, which is a rigid, three-dimensional structureThe bicyclo[1.1.1]pentane motif is known for its ability to add three-dimensional character and saturation to molecules, which can enhance their solubility, potency, and metabolic stability .

Preparation Methods

The synthesis of 3-(5-Chloro-2-methoxyphenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness.

Chemical Reactions Analysis

3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and molecular rods.

    Biology: The compound can be used in the study of bioisosteres, which are molecules that mimic the biological properties of other compounds.

    Medicine: It has potential applications in drug discovery, where the bicyclo[1.1.1]pentane core can enhance the pharmacokinetic properties of drug candidates.

    Industry: The compound can be used in the production of liquid crystals, FRET sensors, and metal-organic frameworks.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can enhance the compound’s binding affinity to its targets by providing a rigid, three-dimensional structure. This can lead to increased potency and selectivity in its biological effects .

Comparison with Similar Compounds

3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the bicyclo[1.1.1]pentane core with the 5-chloro-2-methoxyphenyl group and the amine functionality, which can provide distinct advantages in its applications .

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-15-10-3-2-8(13)4-9(10)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAUNWGTWANZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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